molecular formula C12H23NO B13520228 (8,8-Dimethyl-1-oxaspiro[4.5]decan-2-YL)methanamine

(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-YL)methanamine

Cat. No.: B13520228
M. Wt: 197.32 g/mol
InChI Key: GVIMTYSHWRVPTQ-UHFFFAOYSA-N
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Description

{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. This compound is known for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine typically involves a tandem Prins/pinacol reaction. This process uses aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, resulting in the formation of 7-substituted-8-oxaspiro[4.5]decan-1-ones with excellent selectivity and yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or alkoxides under basic conditions.

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, amine derivatives, and oxides.

Scientific Research Applications

{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of {8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine involves its interaction with molecular targets through its amine group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The spirocyclic structure also contributes to its unique reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    {8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol: A related compound with a hydroxyl group instead of an amine group.

    {8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

The uniqueness of {8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structure allows for unique interactions with molecular targets, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

(8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine

InChI

InChI=1S/C12H23NO/c1-11(2)5-7-12(8-6-11)4-3-10(9-13)14-12/h10H,3-9,13H2,1-2H3

InChI Key

GVIMTYSHWRVPTQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CCC(O2)CN)CC1)C

Origin of Product

United States

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